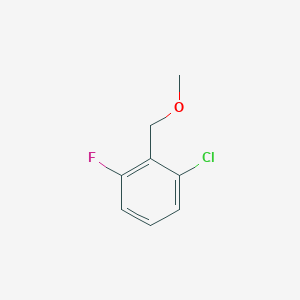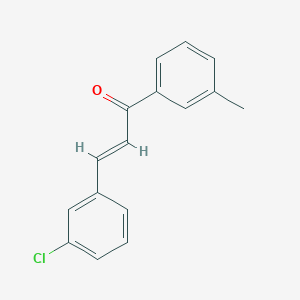
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is a member of the pyrrolizine family of compounds and is a common intermediate used in the synthesis of a variety of pharmaceuticals and other compounds. It is a five-membered heterocyclic compound composed of a nitrogen atom, two oxygen atoms and three carbon atoms. It is a colorless liquid with a boiling point of 107 °C and a melting point of -5 °C. Its molecular formula is C₅H₃F₃NO₂.
科学的研究の応用
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been used as a building block in the synthesis of a variety of pharmaceuticals and other compounds. It has been used as a starting material in the synthesis of a variety of antifungal drugs such as fluconazole, itraconazole, and voriconazole. It has also been used in the synthesis of a variety of other compounds such as 1,3,4-thiadiazole derivatives, benzofuran derivatives, and pyrrolo[2,3-d]pyrimidines.
作用機序
The mechanism of action of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione is not well understood. It is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of certain fungal cell wall components. Specifically, it is believed to inhibit the enzyme 1,3-beta-glucan synthase, which is responsible for the synthesis of the fungal cell wall component 1,3-beta-glucan.
Biochemical and Physiological Effects
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione has been shown to have antifungal activity in vitro and in vivo. In vitro studies have shown that it is effective against a variety of fungal species including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In vivo studies have shown that it is effective against a variety of fungal infections in mice, including systemic candidiasis and cutaneous aspergillosis.
実験室実験の利点と制限
The advantages of using dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione in laboratory experiments include its low cost, its ease of synthesis, and its broad spectrum of antifungal activity. The main limitation of using this compound in laboratory experiments is its lack of solubility in water, which can limit its use in certain types of experiments.
将来の方向性
The future directions for the use of dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione include further studies of its mechanism of action, its effects on other fungal species, and its potential for use in combination therapies. Additionally, further studies of its toxicity profile and its potential for use in other applications such as pest control are also possible. Finally, further studies of its structure-activity relationship and its potential for use in drug design are also possible.
合成法
Dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione can be synthesized by a two-step process starting from 1,3-dichloro-2-fluoro-5-nitrobenzene. The first step is a nucleophilic substitution reaction between 1,3-dichloro-2-fluoro-5-nitrobenzene and sodium hydroxide in 1,4-dioxane to form the corresponding anion, which is then quenched with trifluoromethyl iodide to form dihydro-7a-(trifluoromethyl)-1H-pyrrolizine-3,5(2H,6H)-dione.
特性
IUPAC Name |
8-(trifluoromethyl)-1,2,6,7-tetrahydropyrrolizine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7-3-1-5(13)12(7)6(14)2-4-7/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQXFRKJFGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanesulfonic acid 3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl ester](/img/structure/B6325801.png)










